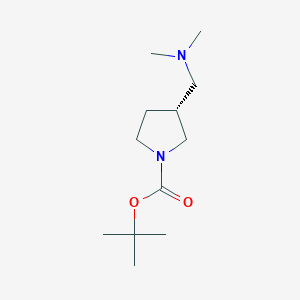

(R)-1-Boc-3-((二甲基氨基)甲基)吡咯烷

描述

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a five-membered saturated ring with one nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to shield reactive functional groups. This compound has attracted interest due to its potential biological activity and synthetic versatility .

Synthesis Analysis

The synthesis of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can involve several strategies. One approach is the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereochemistry of the carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine consists of a pyrrolidine ring with a Boc group attached to one of the nitrogen atoms. The spatial orientation of substituents around the stereogenic carbons impacts its biological activity .Chemical Reactions Analysis

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. Its reactivity depends on the Boc group and the pyrrolidine ring .Physical and Chemical Properties Analysis

科学研究应用

抗菌活性

吡咯烷衍生物已被发现具有显著的抗菌活性 . 它们可用于开发治疗各种细菌和真菌感染的新药 .

抗癌活性

吡咯烷衍生物也被发现具有抗癌特性 . 它们可以抑制癌细胞的生长,并可能用于开发新的癌症治疗方法 .

抗炎活性

这些化合物已被发现具有抗炎特性 . 这使得它们可能在治疗以炎症为特征的疾病中发挥作用 .

抗惊厥活性

吡咯烷衍生物已被发现具有抗惊厥特性 . 它们可能用于开发治疗癫痫等疾病的新疗法 .

胆碱酯酶抑制

吡咯烷衍生物已被发现抑制胆碱酯酶 . 这可能使它们在治疗阿尔茨海默病等疾病中发挥作用 .

碳酸酐酶抑制

这些化合物已被发现抑制碳酸酐酶 . 这可能使它们在治疗青光眼等疾病中发挥作用 .

抗抑郁活性

与吡咯烷衍生物相关的吡咯烷-2-酮衍生物已被发现具有抗抑郁活性 . 这可能使它们在治疗抑郁症等疾病中发挥作用 .

抗HCV活性

安全和危害

As with any chemical compound, safety precautions should be taken during handling and synthesis. Consult safety data sheets and follow proper laboratory protocols. ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may have specific hazards associated with its reactivity and toxicity .

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja, and Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Curr Chem (Cham). 2021; 379(5):34. Read more : Sigma-Aldrich. “(3R)-N,N-Dimethyl-3-pyrrolidinamine.” Link

作用机制

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化分析

Biochemical Properties

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in amination reactions, such as cytochrome P450 enzymes, which catalyze the hydroxylation of the pyrrolidine ring . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can form complexes with proteins through hydrogen bonding and hydrophobic interactions, influencing their stability and function.

Cellular Effects

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine on cellular processes are diverse. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to influence the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling . Furthermore, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can alter the expression of genes related to cell growth and differentiation, impacting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

The temporal effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine has demonstrated sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. For example, it can undergo enzymatic deprotection to remove the Boc group, followed by further metabolic processing . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine can accumulate in certain cellular compartments, influencing its overall distribution and activity.

Subcellular Localization

The subcellular localization of ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcriptional machinery and modulate gene expression. Alternatively, ®-1-Boc-3-((dimethylamino)methyl)pyrrolidine may be targeted to the mitochondria, influencing cellular energy metabolism and apoptotic pathways.

属性

IUPAC Name |

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647517 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-48-8 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)

![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)